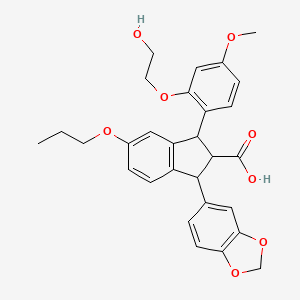

enrasentan

Cat. No. B8289370

M. Wt: 506.5 g/mol

InChI Key: GLCKXJLCYIJMRB-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US06114549

Procedure details

To 463.0 g (21.7% wt/wt, 203.8 mmol) of a toluene solution of methyl-(1S, 2R, 3S)-3-(2-hydroxy-4-methoxyphenyl)-1-(3,4-methylenedioxyphenyl)-5-(prop-1-yloxy)indane-2-carboxylate was added 425 mL of toluene, 70 g (496 mmol) of potassium carbonate (325 mesh) and 183 g (2.04 mol) of ethylene carbonate. The resulting mixture was heated to approximately 110° C. over a period of 60 minutes then held at this temperature. The progress of the reaction was monitored by HPLC. The reaction was considered complete when less than 1.0% PAR (peak area ratio) of starting material was detected. After approximately 3 hours at or around 110° C., the reaction was cooled to 70° C. and DI water (700 mL) was added. The mixture was stirred for 15 minutes then the aqueous layer was separated. The organic layer was washed with 5% aqueous citric acid solution (500 mL) followed by DI water (500 mL). The organic phase was separated then concentrated under reduced pressure to a viscous oil. The concentrate was diluted with methanol (300 mL) and tetrahydrofuran (500 mL) then a solution of lithium hydroxide monohydrate (28 g, 654 mmol) dissolved in 300 mL of deionized water was added. The resulting solution was heated to reflux (internal temperature 62-65° C.) over approximately 15 minutes and maintained at reflux while monitoring the reaction progress by HPLC. The reaction was considered complete when no intermediates were detected by in-process HPLC analysis. After approximately 12 hours at reflux the reaction was considered complete and the resulting mixture cooled to ambient temperature. DI water (500 mL) was added and the reaction mixture concentrated under reduced pressure to a volume of approximately 1 L. Toluene (760 mL) followed by citric acid (150 g, 833 mmol) was added to the resulting solution and the mixture stirred for 5 minutes. The bottom aqueous layer was drained and the organic layer was washed twice with aqueous brine solution (600 mL). The organic layer was separated and filtered to afford 868.8 g of (+)(1S, 2R, 3S)]-3-[2-(2-hydroxyeth-1-yloxy)-4-methoxyphenyl]-1-(3,4-methylendioxyphenyl)-5-propoxyindane-2-carboxylic acid as a solution in toluene. HPLC wt/wt assay indicated 11.2% wt/wt (+)(1S,2R,3S)]-3-[2-(2-hydroxyeth-1-yloxy)-4-methoxyphenyl]-1-(3,4-methylendioxyphenyl)-5-(prop-1-yloxy)indane-2-carboxylic acid.

Name

methyl-(1S, 2R, 3S)-3-(2-hydroxy-4-methoxyphenyl)-1-(3,4-methylenedioxyphenyl)-5-(prop-1-yloxy)indane-2-carboxylate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

lithium hydroxide monohydrate

Quantity

28 g

Type

reactant

Reaction Step Two

Name

Identifiers

|

REACTION_CXSMILES

|

C[O:2][C:3]([C@H:5]1[C@H:13]([C:14]2[CH:19]=[CH:18][C:17]([O:20][CH3:21])=[CH:16][C:15]=2[OH:22])[C:12]2[C:7](=[CH:8][CH:9]=[C:10]([O:23][CH2:24][CH2:25][CH3:26])[CH:11]=2)[C@@H:6]1[C:27]1[CH:32]=[CH:31][C:30]2[O:33][CH2:34][O:35][C:29]=2[CH:28]=1)=[O:4].C(=O)([O-])[O-].[K+].[K+].C1(=O)O[CH2:45][CH2:44][O:43]1.O.[OH-].[Li+].C(O)(=O)CC(CC(O)=O)(C(O)=O)O>O.C1(C)C=CC=CC=1>[OH:43][CH2:44][CH2:45][O:22][C:15]1[CH:16]=[C:17]([O:20][CH3:21])[CH:18]=[CH:19][C:14]=1[CH:13]1[C:12]2[C:7](=[CH:8][CH:9]=[C:10]([O:23][CH2:24][CH2:25][CH3:26])[CH:11]=2)[CH:6]([C:27]2[CH:32]=[CH:31][C:30]3[O:33][CH2:34][O:35][C:29]=3[CH:28]=2)[CH:5]1[C:3]([OH:2])=[O:4] |f:1.2.3,5.6.7|

|

Inputs

Step One

|

Name

|

methyl-(1S, 2R, 3S)-3-(2-hydroxy-4-methoxyphenyl)-1-(3,4-methylenedioxyphenyl)-5-(prop-1-yloxy)indane-2-carboxylate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

COC(=O)[C@@H]1[C@H](C2=CC=C(C=C2[C@H]1C1=C(C=C(C=C1)OC)O)OCCC)C1=CC2=C(C=C1)OCO2

|

|

Name

|

|

|

Quantity

|

70 g

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O.[K+].[K+]

|

|

Name

|

|

|

Quantity

|

183 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(OCCO1)=O

|

|

Name

|

|

|

Quantity

|

425 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

|

Name

|

|

|

Quantity

|

463 g

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Step Two

|

Name

|

lithium hydroxide monohydrate

|

|

Quantity

|

28 g

|

|

Type

|

reactant

|

|

Smiles

|

O.[OH-].[Li+]

|

|

Name

|

|

|

Quantity

|

300 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Three

|

Name

|

|

|

Quantity

|

150 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CC(O)(C(=O)O)CC(=O)O)(=O)O

|

Step Four

|

Name

|

|

|

Quantity

|

500 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Five

|

Name

|

|

|

Quantity

|

700 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

110 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The mixture was stirred for 15 minutes

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the reaction was cooled to 70° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the aqueous layer was separated

|

WASH

|

Type

|

WASH

|

|

Details

|

The organic layer was washed with 5% aqueous citric acid solution (500 mL)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The organic phase was separated

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

then concentrated under reduced pressure to a viscous oil

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The concentrate was diluted with methanol (300 mL) and tetrahydrofuran (500 mL)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The resulting solution was heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to reflux (internal temperature 62-65° C.) over approximately 15 minutes

|

|

Duration

|

15 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

maintained

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

at reflux

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After approximately 12 hours at reflux the reaction

|

|

Duration

|

12 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the resulting mixture cooled to ambient temperature

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

the reaction mixture concentrated under reduced pressure to a volume of approximately 1 L

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added to the resulting solution

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the mixture stirred for 5 minutes

|

|

Duration

|

5 min

|

WASH

|

Type

|

WASH

|

|

Details

|

the organic layer was washed twice with aqueous brine solution (600 mL)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The organic layer was separated

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

Outcomes

Product

Details

Reaction Time |

3 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

OCCOC1=C(C=CC(=C1)OC)C1C(C(C2=CC=C(C=C12)OCCC)C1=CC2=C(C=C1)OCO2)C(=O)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US06114549

Procedure details

To 463.0 g (21.7% wt/wt, 203.8 mmol) of a toluene solution of methyl-(1S, 2R, 3S)-3-(2-hydroxy-4-methoxyphenyl)-1-(3,4-methylenedioxyphenyl)-5-(prop-1-yloxy)indane-2-carboxylate was added 425 mL of toluene, 70 g (496 mmol) of potassium carbonate (325 mesh) and 183 g (2.04 mol) of ethylene carbonate. The resulting mixture was heated to approximately 110° C. over a period of 60 minutes then held at this temperature. The progress of the reaction was monitored by HPLC. The reaction was considered complete when less than 1.0% PAR (peak area ratio) of starting material was detected. After approximately 3 hours at or around 110° C., the reaction was cooled to 70° C. and DI water (700 mL) was added. The mixture was stirred for 15 minutes then the aqueous layer was separated. The organic layer was washed with 5% aqueous citric acid solution (500 mL) followed by DI water (500 mL). The organic phase was separated then concentrated under reduced pressure to a viscous oil. The concentrate was diluted with methanol (300 mL) and tetrahydrofuran (500 mL) then a solution of lithium hydroxide monohydrate (28 g, 654 mmol) dissolved in 300 mL of deionized water was added. The resulting solution was heated to reflux (internal temperature 62-65° C.) over approximately 15 minutes and maintained at reflux while monitoring the reaction progress by HPLC. The reaction was considered complete when no intermediates were detected by in-process HPLC analysis. After approximately 12 hours at reflux the reaction was considered complete and the resulting mixture cooled to ambient temperature. DI water (500 mL) was added and the reaction mixture concentrated under reduced pressure to a volume of approximately 1 L. Toluene (760 mL) followed by citric acid (150 g, 833 mmol) was added to the resulting solution and the mixture stirred for 5 minutes. The bottom aqueous layer was drained and the organic layer was washed twice with aqueous brine solution (600 mL). The organic layer was separated and filtered to afford 868.8 g of (+)(1S, 2R, 3S)]-3-[2-(2-hydroxyeth-1-yloxy)-4-methoxyphenyl]-1-(3,4-methylendioxyphenyl)-5-propoxyindane-2-carboxylic acid as a solution in toluene. HPLC wt/wt assay indicated 11.2% wt/wt (+)(1S,2R,3S)]-3-[2-(2-hydroxyeth-1-yloxy)-4-methoxyphenyl]-1-(3,4-methylendioxyphenyl)-5-(prop-1-yloxy)indane-2-carboxylic acid.

Name

methyl-(1S, 2R, 3S)-3-(2-hydroxy-4-methoxyphenyl)-1-(3,4-methylenedioxyphenyl)-5-(prop-1-yloxy)indane-2-carboxylate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

lithium hydroxide monohydrate

Quantity

28 g

Type

reactant

Reaction Step Two

Name

Identifiers

|

REACTION_CXSMILES

|

C[O:2][C:3]([C@H:5]1[C@H:13]([C:14]2[CH:19]=[CH:18][C:17]([O:20][CH3:21])=[CH:16][C:15]=2[OH:22])[C:12]2[C:7](=[CH:8][CH:9]=[C:10]([O:23][CH2:24][CH2:25][CH3:26])[CH:11]=2)[C@@H:6]1[C:27]1[CH:32]=[CH:31][C:30]2[O:33][CH2:34][O:35][C:29]=2[CH:28]=1)=[O:4].C(=O)([O-])[O-].[K+].[K+].C1(=O)O[CH2:45][CH2:44][O:43]1.O.[OH-].[Li+].C(O)(=O)CC(CC(O)=O)(C(O)=O)O>O.C1(C)C=CC=CC=1>[OH:43][CH2:44][CH2:45][O:22][C:15]1[CH:16]=[C:17]([O:20][CH3:21])[CH:18]=[CH:19][C:14]=1[CH:13]1[C:12]2[C:7](=[CH:8][CH:9]=[C:10]([O:23][CH2:24][CH2:25][CH3:26])[CH:11]=2)[CH:6]([C:27]2[CH:32]=[CH:31][C:30]3[O:33][CH2:34][O:35][C:29]=3[CH:28]=2)[CH:5]1[C:3]([OH:2])=[O:4] |f:1.2.3,5.6.7|

|

Inputs

Step One

|

Name

|

methyl-(1S, 2R, 3S)-3-(2-hydroxy-4-methoxyphenyl)-1-(3,4-methylenedioxyphenyl)-5-(prop-1-yloxy)indane-2-carboxylate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

COC(=O)[C@@H]1[C@H](C2=CC=C(C=C2[C@H]1C1=C(C=C(C=C1)OC)O)OCCC)C1=CC2=C(C=C1)OCO2

|

|

Name

|

|

|

Quantity

|

70 g

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O.[K+].[K+]

|

|

Name

|

|

|

Quantity

|

183 g

|

|

Type

|

reactant

|

|

Smiles

|

C1(OCCO1)=O

|

|

Name

|

|

|

Quantity

|

425 mL

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

|

Name

|

|

|

Quantity

|

463 g

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Step Two

|

Name

|

lithium hydroxide monohydrate

|

|

Quantity

|

28 g

|

|

Type

|

reactant

|

|

Smiles

|

O.[OH-].[Li+]

|

|

Name

|

|

|

Quantity

|

300 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Three

|

Name

|

|

|

Quantity

|

150 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CC(O)(C(=O)O)CC(=O)O)(=O)O

|

Step Four

|

Name

|

|

|

Quantity

|

500 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Step Five

|

Name

|

|

|

Quantity

|

700 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

110 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The mixture was stirred for 15 minutes

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the reaction was cooled to 70° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the aqueous layer was separated

|

WASH

|

Type

|

WASH

|

|

Details

|

The organic layer was washed with 5% aqueous citric acid solution (500 mL)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The organic phase was separated

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

then concentrated under reduced pressure to a viscous oil

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The concentrate was diluted with methanol (300 mL) and tetrahydrofuran (500 mL)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The resulting solution was heated

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to reflux (internal temperature 62-65° C.) over approximately 15 minutes

|

|

Duration

|

15 min

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

maintained

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

at reflux

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

After approximately 12 hours at reflux the reaction

|

|

Duration

|

12 h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

the resulting mixture cooled to ambient temperature

|

CONCENTRATION

|

Type

|

CONCENTRATION

|

|

Details

|

the reaction mixture concentrated under reduced pressure to a volume of approximately 1 L

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added to the resulting solution

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

the mixture stirred for 5 minutes

|

|

Duration

|

5 min

|

WASH

|

Type

|

WASH

|

|

Details

|

the organic layer was washed twice with aqueous brine solution (600 mL)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The organic layer was separated

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

Outcomes

Product

Details

Reaction Time |

3 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

OCCOC1=C(C=CC(=C1)OC)C1C(C(C2=CC=C(C=C12)OCCC)C1=CC2=C(C=C1)OCO2)C(=O)O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |